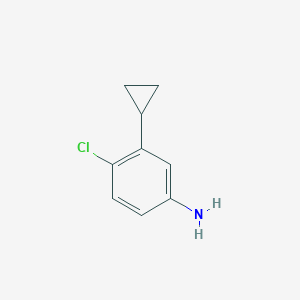

4-Chloro-3-cyclopropylaniline

説明

Significance of Aniline (B41778) Derivatives in Chemical Synthesis

Aniline and its derivatives are fundamental building blocks in the world of chemical synthesis. ontosight.aiwisdomlib.org These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are prized for their reactivity and versatility. ontosight.ai Their ability to undergo a wide range of chemical transformations makes them indispensable precursors in the production of a vast array of organic compounds. ontosight.aiconsegicbusinessintelligence.com

The applications of aniline derivatives are extensive and impactful, spanning multiple industries:

Pharmaceuticals: Aniline-based structures are integral to the synthesis of numerous pharmaceutical compounds. ontosight.aiyufenggp.com Their diverse pharmacological activities have led to their use in the development of treatments for a variety of diseases, including cancer and infectious diseases. yufenggp.com

Dyes and Pigments: The chemical reactivity of anilines allows for the creation of a wide spectrum of colors, making them essential in the manufacturing of dyes and pigments for textiles, paper, and other materials. ontosight.aiyufenggp.com

Polymers: Aniline derivatives are key components in the production of polymers like polyurethanes and polyamides, which exhibit desirable properties such as high strength and heat resistance. yufenggp.com

Agrochemicals: In the agricultural sector, these compounds are used to formulate herbicides, fungicides, and insecticides. consegicbusinessintelligence.com

The high reactivity of aniline derivatives, particularly their susceptibility to electrophilic substitution reactions, makes them suitable for creating complex molecular architectures. consegicbusinessintelligence.com This adaptability has solidified their position as essential intermediates in both industrial and research settings.

Conformational and Electronic Properties of Cyclopropyl (B3062369) Moieties in Organic Scaffolds

The cyclopropyl group, the smallest of the cycloalkanes, imparts a unique set of conformational and electronic properties to organic molecules. unl.ptcapes.gov.br Its strained three-membered ring results in unusual bonding characteristics that significantly influence the behavior of the parent molecule. unl.pt

Key properties of the cyclopropyl moiety include:

Electronic Effects: The cyclopropyl group can act as an electron-donating group, capable of conjugating with adjacent p-orbitals or π-systems. unl.pt This is due to the high p-character of the C-C bonds within the ring, which allows for interaction with neighboring unsaturated systems. This conjugative ability has been a subject of study for over nine decades. unl.pt

Conformational Rigidity: The rigid nature of the cyclopropane (B1198618) ring can be used to lock biologically active molecules into their bioactive conformations, which can lead to an enhancement in their potency. unl.pt This conformational control is a valuable tool in medicinal chemistry for designing drugs with high specificity. rsc.org

Metabolic Stability: The cyclopropyl group is known for its stability against microsomal metabolism, a desirable trait in drug design that can lead to improved pharmacokinetic profiles. unl.pt

When attached to an aromatic ring, as in arylcyclopropanes, the cyclopropyl group typically adopts a "bisected" conformation where the plane of the cyclopropane ring is perpendicular to the plane of the aromatic ring. This arrangement allows for maximum p-conjugative interaction. researchgate.net However, the cyclopropyl group can generally rotate freely at room temperature. unl.pt

Strategic Positioning of 4-Chloro-3-cyclopropylaniline within Contemporary Chemical Research

4-Chloro-3-cyclopropylaniline emerges as a strategically designed molecule that combines the advantageous features of both substituted anilines and cyclopropylamines. This unique combination of a reactive aniline core, a conformationally influential cyclopropyl group, and a directing chloro substituent makes it a valuable intermediate in several areas of chemical research.

The presence of the chloro and cyclopropyl groups on the aniline ring provides a handle for a variety of chemical transformations. The chlorine atom can participate in interactions such as hydrogen and halogen bonding, which can modulate a molecule's activity. The cyclopropyl group offers conformational rigidity, influencing how the molecule binds to its target.

This compound and its derivatives have shown potential in several research applications:

Asymmetric Synthesis: It has been utilized in asymmetric photocycloaddition reactions to create chiral centers, which are crucial in the development of new drugs.

Medicinal Chemistry: Derivatives have been investigated for their potential as antineoplastic agents, indicating possible applications in cancer treatment.

Materials Science: The structural motifs present in 4-Chloro-3-cyclopropylaniline are relevant to the development of novel organic materials.

The strategic placement of the chloro and cyclopropyl substituents on the aniline ring allows for fine-tuning of the molecule's electronic and steric properties, making 4-Chloro-3-cyclopropylaniline a versatile building block for the synthesis of complex and high-value chemical entities.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-cyclopropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUUGCNHLFFAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Cyclopropylaniline

Established Synthetic Routes to N-Cyclopropylanilines

Traditional methods for forging the crucial carbon-nitrogen (C–N) bond in N-cyclopropylanilines have been refined over the years, with palladium-catalyzed aminations becoming a cornerstone of synthetic efforts.

Palladium-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a powerful and versatile method for the synthesis of C–N bonds. researchgate.net This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orgacs.org For the synthesis of N-cyclopropylanilines, this typically involves coupling cyclopropylamine (B47189) with a substituted aryl halide. researchgate.net

The reaction's success heavily relies on the choice of ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. acsgcipr.org Early catalyst systems had limitations, but the development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as BrettPhos and tBuBrettPhos, has significantly expanded the scope of the reaction. acs.org These advanced ligands enable the coupling of challenging substrates, including aryl chlorides, often at milder conditions. acs.org

A general method for the arylation of cyclopropylamine has been developed using highly active and air-stable palladium precatalysts, allowing for the synthesis of a wide array of (hetero)arylated cyclopropylanilines in high yields. acs.org Specifically, N-cyclopropylanilines, including chloro-substituted derivatives, have been successfully synthesized using Buchwald-Hartwig amination procedures. researchgate.net For instance, the coupling of various bromobenzenes with cyclopropylamine using a Pd(OAc)₂/BrettPhos catalytic system yields the desired N-cyclopropylaniline products in moderate to high yields. researchgate.net

The general catalytic cycle for the Buchwald-Hartwig amination is understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl cyclopropylamine product and regenerate the Pd(0) catalyst. researchgate.net

Table 1: Examples of Ligands Used in Palladium-Catalyzed Amination of Cyclopropylamines

| Ligand | Substrate Scope | Typical Conditions | Reference |

|---|---|---|---|

| BINAP | Aryl bromides, limited heteroaryl halides | Elevated temperatures | acs.org |

| tBuBrettPhos | Aryl chlorides and bromides | Room temperature for bromides, elevated for chlorides | acs.org |

| adYPhos | (Hetero)aryl chlorides | Room temperature | acs.org |

Condensation and Ring Closure Reactions

An alternative established route to N-cyclopropylanilines involves the direct condensation of anilines with a cyclopropylating agent. researchgate.net One practical method utilizes [(1-ethoxycyclopropyl)oxy]trimethylsilane as the cyclopropyl (B3062369) donor. researchgate.net In this two-step process, anilines react with the silane (B1218182) reagent to form an intermediate, 1-alkoxy-1-anilinocyclopropane. This intermediate can then be converted to the final N-cyclopropylaniline product without the need for purification, resulting in high yields. researchgate.net

While the term "ring closure" can encompass various strategies, such as the Michael Initiated Ring Closure (MIRC) for creating the cyclopropane (B1198618) ring itself, the direct condensation method provides a straightforward pathway to attach a pre-formed cyclopropyl group to an aniline (B41778) nitrogen. rsc.org Another approach involves the Kulinkovich-Szymoniak reaction, which can synthesize primary cyclopropylamines from nitriles and Grignard reagents, which could then be arylated in a subsequent step. organic-chemistry.org

Emerging and Advanced Synthetic Strategies

The field of organic synthesis is continually evolving, with new methodologies that offer advantages in efficiency, selectivity, and environmental impact. Electrocatalysis and photoredox catalysis represent two such frontiers that are being applied to the synthesis of complex amines.

Visible-Light Photoredox Catalysis in Aminocyclopropane Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, using light energy to initiate chemical transformations under mild conditions. photonics.comrsc.org This approach has been successfully applied to reactions involving arylcyclopropylamines. For instance, a visible-light-mediated [3+2] cycloaddition of arylcyclopropylamine with various olefins has been developed using an organic photoredox catalyst. nih.gov This method facilitates the construction of diverse cyclopentylamine (B150401) structures. nih.gov

In a typical photoredox cycle, a photocatalyst absorbs visible light to reach an excited state. rsc.org This excited catalyst can then engage in a single-electron transfer (SET) with a substrate, like an aminocyclopropane, to generate a radical cation, initiating the desired transformation. photonics.comrsc.org This strategy has been used for the bromonitroalkylation of alkenes, which, after subsequent cyclization and reduction, provides access to aminocyclopropanes. rsc.org These photocatalytic methods are advantageous as they often proceed at room temperature using simple light sources like LEDs, offering an environmentally friendly alternative to traditional synthetic methods. photonics.com

Green Chemistry Principles in the Synthesis of Aryl Cyclopropylamines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 4-Chloro-3-cyclopropylaniline, these principles are often applied to established methods like the Buchwald-Hartwig amination. acsgcipr.org

Key areas of focus for "greening" this synthesis include:

Solvent Selection: Traditional Buchwald-Hartwig reactions often use undesirable solvents like toluene (B28343) or 1,4-dioxane (B91453). acsgcipr.org Research has focused on identifying greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), which are considered superior in terms of safety, health, and environmental impact. nsf.gov Furthermore, catalytic systems have been developed that allow the reaction to proceed in water using micellar technology, significantly improving the environmental factor of the synthesis. rsc.org

Catalyst Efficiency and Recovery: A major environmental concern with palladium-catalyzed reactions is the use of a precious and resource-intensive metal. acsgcipr.org Green approaches focus on optimizing metal and ligand loadings to minimize waste. acsgcipr.org The use of recoverable catalysts, such as palladium on carbon (Pd/C), combined with bio-based solvents and energy-efficient microwave heating, has been shown to create a more sustainable process. cnr.it

Energy Efficiency: The use of technologies like infrared (IR) irradiation has been explored to assist Pd-catalyzed Buchwald-Hartwig aminations under quasi-solvent-free conditions, reducing energy consumption and solvent waste. researchgate.net

Atom Economy: Green methodologies favor reactions that maximize the incorporation of all materials used in the process into the final product. Optimizing reactions to avoid large molar excesses of reagents is a key consideration. acsgcipr.org

By incorporating these principles, the synthesis of aryl cyclopropylamines, including 4-Chloro-3-cyclopropylaniline, can be made more sustainable and environmentally benign. acsgcipr.orgcnr.it

Solvent Selection and Reaction Efficiency

For Suzuki-Miyaura couplings involving aryl halides, a range of solvents can be employed, often in biphasic systems with water to facilitate the dissolution of the inorganic base. Common solvents include ethers like 1,4-dioxane and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons like toluene. organic-synthesis.com

Research on related palladium-catalyzed oxidative additions to aryl halides has shown varied effects based on solvent polarity. For some substrates, such as 2-chloro-3-aminopyridine, faster reaction rates are observed in less polar solvents like toluene compared to more polar options. nih.gov This can be attributed to factors like hydrogen-bonding interactions between the solvent and the substrate, which can alter the electron density of the aromatic ring and thus its reactivity. chemrxiv.org Conversely, for other substrates, particularly electron-deficient multi-halogenated systems, polar solvents can improve selectivity by stabilizing polar transition states. chemrxiv.orgnih.gov The optimal solvent for the synthesis of 4-Chloro-3-cyclopropylaniline would therefore be determined through empirical optimization, balancing reaction rate with yield and purity.

Table 1: Influence of Solvent on a Model Suzuki-Miyaura Coupling Reaction This table is illustrative, based on general findings in the field.

| Solvent System | Relative Reaction Rate | Typical Yield | Notes |

|---|---|---|---|

| Toluene / H₂O | Moderate to Fast | Good to Excellent | Good for a wide range of substrates; less polar. nih.gov |

| 1,4-Dioxane / H₂O | Moderate | Good | Common solvent, but with environmental and safety concerns. acsgcipr.org |

| THF / H₂O | Moderate | Good | Effective but can be limited by lower boiling point. |

Catalyst Development for Sustainable Chemical Transformations

The evolution of palladium catalysts has been central to the success and broad applicability of the Suzuki-Miyaura reaction. Modern catalyst systems are designed for high efficiency, stability, and the ability to couple challenging substrates, such as less reactive aryl chlorides, under milder conditions, which is a cornerstone of sustainable chemistry. nih.gov

The catalyst system comprises a palladium precursor and a supporting ligand. While early systems often used simple phosphine ligands like triphenylphosphine (B44618) (PPh₃), significant advancements have come from the development of sterically hindered and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs). tcichemicals.com

For the coupling of aryl chlorides, which are often preferred starting materials due to their lower cost and wider availability, more sophisticated ligands are typically required. nih.gov Ligands such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, BrettPhos) have proven highly effective in facilitating the challenging oxidative addition step of the aryl chloride to the palladium(0) center. acs.org These ligands create a bulky and electron-rich environment around the metal, promoting the catalytic cycle. The use of pre-formed palladium complexes with these advanced ligands can also enhance catalytic activity and reproducibility. acsgcipr.org

The development of catalysts that operate at low loadings (parts per million) and in more environmentally benign solvents is a key goal for sustainable chemical transformations. Nickel-based catalysts have also emerged as a less expensive and more earth-abundant alternative to palladium for certain cross-coupling reactions. tcichemicals.com

Table 2: Comparison of Ligand Generations for Aryl-Cyclopropyl Suzuki-Miyaura Coupling This table is illustrative and based on general trends in catalyst development.

| Ligand Generation | Ligand Example | Typical Substrates | Reaction Conditions | Catalyst Loading |

|---|---|---|---|---|

| First Generation | Triphenylphosphine (PPh₃) | Aryl iodides, Aryl bromides | High temperature | High (1-5 mol%) |

| Second Generation | Bidentate Phosphines (e.g., dppf) | Aryl bromides, Aryl triflates | Milder temperature | Moderate (0.5-2 mol%) |

| Advanced Ligands | Buchwald-type (e.g., SPhos) | Aryl chlorides, Hindered substrates | Room temp. to moderate heat | Low (<1 mol%) nih.gov |

Derivatization and Functionalization of 4 Chloro 3 Cyclopropylaniline

Strategies for N-Functionalization of the Aniline (B41778) Nitrogen

The primary amine group in 4-chloro-3-cyclopropylaniline is a key site for a variety of chemical modifications, allowing for the introduction of a wide range of substituents that can modulate the molecule's electronic and steric properties. Common N-functionalization strategies include acylation, alkylation, sulfonylation, and arylation.

Acylation reactions with acyl chlorides or anhydrides readily convert the aniline to the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These transformations are often carried out in the presence of a base to neutralize the acid byproduct. Alkylation of the aniline nitrogen can be achieved using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products.

A significant advancement in the N-functionalization of cyclopropylanilines is the use of metal-catalyzed cross-coupling reactions for N-arylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has proven to be a powerful tool for forming carbon-nitrogen bonds. For instance, the synthesis of 3-chloro-N-cyclopropylaniline, a positional isomer of the title compound, has been successfully achieved through the palladium-catalyzed coupling of 1-bromo-3-chlorobenzene with cyclopropylamine (B47189). This methodology is highly adaptable for the N-arylation of 4-chloro-3-cyclopropylaniline with a variety of aryl and heteroaryl halides.

| Reagent Class | Reaction Type | Product Class |

| Acyl Halides | Acylation | Amides |

| Sulfonyl Halides | Sulfonylation | Sulfonamides |

| Alkyl Halides | Alkylation | Alkylamines |

| Aryl Halides | N-Arylation (e.g., Buchwald-Hartwig) | Diaryl/Arylalkylamines |

Chemical Transformations Involving the Chloro Substituent

The chloro substituent on the aromatic ring of 4-chloro-3-cyclopropylaniline provides another handle for synthetic modification, primarily through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

While the chloro group is generally less reactive than bromo or iodo substituents in cross-coupling reactions, its transformation is still feasible under optimized conditions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Sonogashira coupling (for C-C bond formation with terminal alkynes), and the Buchwald-Hartwig amination (for C-N bond formation) can be employed to replace the chloro group with a variety of substituents. The success of these reactions often depends on the choice of catalyst, ligand, base, and reaction conditions.

The synthesis of 3-chloro-N-cyclopropylaniline via a Buchwald-Hartwig amination of 1-bromo-3-chlorobenzene highlights the utility of palladium catalysis in functionalizing halogenated anilines. Although this example involves a bromo substituent, similar conditions can be adapted for the less reactive chloro group, often by using more electron-rich and sterically demanding phosphine (B1218219) ligands.

| Reaction Name | Catalyst System (Typical) | Bond Formed | Reactant Partner |

| Suzuki-Miyaura Coupling | Palladium/Phosphine Ligand | C-C | Boronic Acid/Ester |

| Sonogashira Coupling | Palladium/Copper/Phosphine Ligand | C-C (alkyne) | Terminal Alkyne |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | C-N | Amine |

Modifications and Functionalization of the Cyclopropyl (B3062369) Ring

The cyclopropyl ring in 4-chloro-3-cyclopropylaniline is not merely a passive substituent; its inherent ring strain and unique electronic properties make it susceptible to specific chemical transformations. These modifications can significantly alter the steric and electronic profile of the parent molecule.

One of the characteristic reactions of cyclopropanes, particularly those bearing donor and acceptor groups, is ring-opening. This can be initiated by electrophiles, radical species, or through transition metal catalysis. For instance, N-cyclopropylanilines can undergo single-electron oxidation to form a radical cation, which can then lead to the irreversible opening of the cyclopropyl ring. This property has been exploited in the design of chemical probes. The presence of the aniline nitrogen (an electron-donating group) can influence the regioselectivity of ring-opening reactions initiated by electrophiles.

Furthermore, the cyclopropyl group can act as a bioisosteric replacement for other functionalities in drug design, contributing to improved metabolic stability and binding affinity. While direct functionalization of the cyclopropyl ring without ring-opening is more challenging, reactions such as cycloadditions or insertions could potentially be employed under specific conditions to introduce new substituents onto the three-membered ring.

Synthesis of Novel Analogs as Chemical Probes and Building Blocks

The derivatization of 4-chloro-3-cyclopropylaniline at its various reactive sites has led to the synthesis of a diverse range of novel analogs that serve as valuable chemical probes and synthetic building blocks.

The susceptibility of the N-cyclopropyl aniline moiety to undergo ring-opening upon single-electron transfer has been utilized to develop mechanistic probes. For example, N-alkyl-N-cyclopropylanilines have been used to investigate the mechanisms of nitrosation reactions. In these studies, the specific cleavage of the cyclopropyl group provides evidence for the formation of an amine radical cation intermediate. A study involving 4-chloro-N-2-phenylcyclopropyl-N-methylaniline, an analog of the title compound, demonstrated this principle in the reaction with nitrous acid. nih.gov

In medicinal chemistry, the 4-chloro-3-cyclopropylaniline scaffold can be incorporated into larger molecules to explore structure-activity relationships. The cyclopropyl group can impart conformational rigidity and influence the metabolic profile of a drug candidate, while the chloro and aniline functionalities provide points for further diversification. The development of new synthetic methodologies, such as visible light-driven reactions, is expanding the possibilities for creating novel and safer building blocks derived from aminocyclopropanes for drug discovery.

Applications in Advanced Organic Synthesis As a Versatile Building Block

Precursor Role in Complex Heterocyclic Compound Synthesis

Aniline (B41778) and its derivatives are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core scaffolds of many pharmaceuticals and functional materials. While the structural motifs of 4-chloro-3-cyclopropylaniline suggest its potential utility in constructing such scaffolds, a review of scientific literature does not provide specific, documented examples of its direct application in the synthesis of the pyrrolo[2,3-d]pyrimidine, quinoline, quinazoline, or piperidine derivatives outlined below. The following sections represent potential, rather than demonstrated, synthetic applications based on the general reactivity of aniline compounds.

Utilization in Pyrrolo[2,3-d]pyrimidine Derivatives

There is no specific information in the reviewed scientific literature detailing the use of 4-chloro-3-cyclopropylaniline as a direct precursor for Pyrrolo[2,3-d]pyrimidine derivatives. The synthesis of this scaffold, a key component in many kinase inhibitors, typically involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring, or vice versa google.com.

Contribution to Piperidine Derivatives Synthesis

No specific methods documenting the use of 4-chloro-3-cyclopropylaniline for the synthesis of piperidine derivatives were found in the reviewed literature. Piperidine synthesis is diverse, often involving the reduction of pyridine rings or various cyclization strategies that build the saturated six-membered ring.

Development of Functional Molecules

While its direct application in the synthesis of the specific heterocycles above is not documented, 4-chloro-3-cyclopropylaniline and its parent compounds, N-cyclopropylanilines, have been successfully utilized in the development of specialized functional molecules.

Application as Probes for Oxidative Processes

N-cyclopropylanilines have been developed as effective mechanistic probes to study single-electron transfer (SET) oxidative processes, particularly those involving triplet-state photosensitizers. acs.orgresearchgate.net The utility of these compounds arises from the unique reactivity of the cyclopropyl (B3062369) group upon oxidation.

When an N-cyclopropylaniline undergoes a one-electron oxidation, it forms a nitrogen radical cation. This cation is unstable and undergoes a rapid and irreversible ring-opening of the cyclopropyl group. acs.orgnih.gov This ring-opening is driven by the release of strain energy (approximately 28 kcal/mol) and results in the formation of a more stable iminium distonic radical cation. acs.org This irreversible transformation is a key feature, as it "traps" the oxidation event, preventing back electron transfer or quenching by antioxidants that can complicate the study of oxidative processes with other probes. acs.orgresearchgate.net

A study on N-cyclopropylaniline (CPA) analogs investigated the effect of substituents on the aromatic ring. The analog 3-chloro-N-cyclopropylaniline (3-Cl-CPA) was synthesized and studied alongside other derivatives to tune the molecule's single-electron transfer oxidation potential. acs.org Research showed that both CPA and 3-Cl-CPA undergo single-electron oxidation at near diffusion-controlled limits, making them highly effective probes. acs.org The irreversible nature of the cyclopropyl ring-opening acts as a "short-circuit," preventing the radical cation from returning to its neutral state and providing a clearer signal of the oxidative event. acs.org

Table 1: Comparison of N-Cyclopropylaniline Analogs as Oxidative Probes

| Compound | Key Feature | Observation in Photosensitized Experiments | Reference |

|---|---|---|---|

| N-cyclopropylaniline (CPA) | Parent Probe Compound | No antioxidant inhibitory effect observed, indicating efficient ring-opening. | acs.org |

| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | Electron-withdrawing group | No antioxidant inhibitory effect observed; slightly higher oxidation potential makes it less susceptible to radical chain processes. | acs.org |

Computational and Theoretical Investigations of 4 Chloro 3 Cyclopropylaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, charge distribution, and electrostatic potential, all of which are fundamental to understanding a molecule's reactivity.

For 4-Chloro-3-cyclopropylaniline, DFT calculations would reveal the influence of the electron-withdrawing chloro group and the electron-donating amino and cyclopropyl (B3062369) groups on the electronic environment of the benzene (B151609) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In 4-Chloro-3-cyclopropylaniline, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom of the amino group and potentially on the benzene ring, particularly at the ortho and para positions relative to the amino group, which are activated by its electron-donating nature. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms of the amino group. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.

To provide a comparative perspective, the following table presents typical DFT-calculated electronic properties for structurally related molecules, 4-chloroaniline (B138754) and aniline (B41778). These values offer a baseline for estimating the electronic characteristics of 4-Chloro-3-cyclopropylaniline.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline (Calculated) | -5.14 | -0.11 | 5.03 | 1.53 |

| 4-Chloroaniline (Calculated) | -5.32 | -0.45 | 4.87 | 2.99 |

Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. For 4-Chloro-3-cyclopropylaniline, this is particularly useful in understanding its behavior in various organic reactions, such as electrophilic aromatic substitution.

DFT calculations can be employed to model the entire reaction pathway of, for example, the chlorination or nitration of 4-Chloro-3-cyclopropylaniline. researchgate.net This involves calculating the energies of the reactants, intermediates (like the sigma complex or Wheland intermediate), transition states, and products. researchgate.net The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. The structure of the transition state can provide insights into the bonding changes occurring during the reaction.

A key aspect to consider for this molecule is the potential for reactions involving the cyclopropyl group. The strained nature of the three-membered ring makes it susceptible to ring-opening reactions under certain conditions. Computational modeling can be used to investigate the energy barriers for such reactions, comparing them to reactions occurring on the aromatic ring. For instance, the stability of a cyclopropylmethyl cation that could be formed as an intermediate can be assessed.

The following table outlines a hypothetical reaction coordinate for an electrophilic aromatic substitution on a substituted aniline, illustrating the types of stationary points that are modeled.

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., Aniline + Cl₂) | 0 |

| π-complex | Initial weak association of electrophile with the π-system | -5 to -10 |

| Transition State 1 (TS1) | Formation of the sigma complex | +15 to +25 |

| Sigma Complex (Wheland Intermediate) | Covalent bond formed between electrophile and ring | -2 to -8 |

| Transition State 2 (TS2) | Deprotonation to restore aromaticity | +5 to +15 |

| Products | Substituted aniline and byproduct (e.g., HCl) | -10 to -20 |

Note: The energy values are illustrative and would need to be specifically calculated for the reaction of 4-Chloro-3-cyclopropylaniline.

Prediction of Chemical Properties and Selectivity in Organic Reactions

One of the most powerful applications of computational chemistry is the prediction of selectivity in organic reactions. For 4-Chloro-3-cyclopropylaniline, which has multiple non-equivalent positions on the aromatic ring, predicting the regioselectivity of electrophilic aromatic substitution is a key challenge.

The directing effects of the substituents play a crucial role. The amino group is a strong activating group and is ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. The cyclopropyl group is generally considered to be a weak activating group and is also ortho-, para-directing. The interplay of these effects will determine the most likely sites for electrophilic attack.

Computational models can predict regioselectivity by comparing the activation energies for attack at each possible position. researchgate.net The position with the lowest activation energy will correspond to the major product. This is often rationalized by examining the stability of the corresponding sigma complex intermediates. The more stable the intermediate, the lower the activation energy for its formation.

The following table provides a qualitative prediction of the directing effects and a hypothetical quantitative comparison of the relative energies of the sigma complexes for electrophilic attack on 4-Chloro-3-cyclopropylaniline.

| Position of Attack | Directing Effect of -NH₂ | Directing Effect of -Cl | Directing Effect of -Cyclopropyl | Predicted Relative Stability of Sigma Complex (Illustrative) |

| C2 | Ortho | - | - | Most Favorable (0 kcal/mol) |

| C5 | Para | Ortho | - | Less Favorable (+3 to +5 kcal/mol) |

| C6 | Ortho | Meta | Ortho | Favorable (-1 to +2 kcal/mol) |

Note: These are qualitative predictions. Actual quantitative results would require specific DFT calculations.

Conformational Analysis of Cyclopropyl-Substituted Anilines

Computational methods are ideal for exploring the potential energy surface associated with this rotation. For cyclopropylbenzene, two main conformations are typically considered: the "bisected" conformation, where the C-H bond of the cyclopropyl methine group lies in the plane of the benzene ring, and the "perpendicular" conformation, where this bond is perpendicular to the ring plane. In unsubstituted cyclopropylbenzene, the bisected conformation is generally found to be more stable.

For 4-Chloro-3-cyclopropylaniline, the presence of substituents on the aniline ring can influence the relative energies of these conformers. Steric and electronic interactions between the cyclopropyl hydrogens and the adjacent chloro and amino groups will determine the preferred conformation and the energy barrier to rotation. Additionally, the inversion of the amino group (the pyramidalization at the nitrogen atom) is another conformational aspect that can be studied computationally.

The following table presents hypothetical relative energies for the different conformations of a substituted cyclopropylaniline, illustrating the type of data that can be obtained from computational analysis.

| Conformation | Dihedral Angle (H-C(cyclopropyl)-C(aryl)-C(aryl)) | Relative Energy (kcal/mol) |

| Bisected | 0° | 0.0 |

| Perpendicular | 90° | +1.5 to +3.0 |

| Rotational Transition State | ~45° | +2.0 to +4.0 |

| Amino Group Inversion Transition State | - | +1.0 to +2.5 |

Note: These values are illustrative and would be specific to the substitution pattern and the computational method used.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-3-cyclopropylaniline, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity and chemical environment of every atom.

In a typical analysis, the sample would be dissolved in a deuterated solvent like deuterochloroform (CDCl₃) and analyzed using a high-field spectrometer, such as a 400 MHz instrument. acs.org The resulting ¹H NMR spectrum would provide a wealth of information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the characteristic aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern—a chlorine atom at position 4 and a cyclopropyl (B3062369) group at position 3—would lead to a complex splitting pattern. The proton at position 2 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet, all with coupling constants typical for ortho and meta relationships.

Amine Protons: The -NH₂ protons would typically present as a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.

Cyclopropyl Protons: The protons of the cyclopropyl group would appear in the upfield region (typically δ 0.5-1.5 ppm). The methine proton (-CH-) and the two sets of non-equivalent methylene (B1212753) protons (-CH₂-) would exhibit complex splitting patterns due to geminal and vicinal coupling. The loss of these characteristic cyclopropyl proton signals in subsequent reaction monitoring can confirm chemical transformations, such as ring-opening reactions. acs.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The aromatic carbons would resonate between δ 110-150 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the cyclopropyl ring would be found significantly upfield.

Table 1: Representative ¹H and ¹³C NMR Data for 4-Chloro-3-cyclopropylaniline Moiety Note: This table is illustrative, based on typical chemical shifts for the constituent functional groups.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H | 6.7 - 7.2 | 115 - 130 |

| C-Cl | - | 125 - 135 |

| C-N | - | 140 - 148 |

| C-Cyclopropyl | - | 135 - 145 |

| NH₂ | 3.5 - 4.5 (broad) | - |

| Cyclopropyl CH | 1.5 - 2.0 | 15 - 25 |

| Cyclopropyl CH₂ | 0.5 - 1.0 | 5 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a molecule. uchicago.edu Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide mass measurements with extremely high accuracy (typically within 5 ppm). uchicago.edu

For 4-Chloro-3-cyclopropylaniline (C₉H₁₀ClN), the calculated monoisotopic mass is 167.0502 g/mol . HRMS analysis would yield an experimental mass that precisely matches this theoretical value, confirming the molecular formula. A key feature would be the presence of the [M+2]⁺ isotope peak at approximately m/z 169, with an intensity about one-third of the [M]⁺ peak (m/z 167). This characteristic isotopic pattern is a definitive signature for a molecule containing one chlorine atom.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. By inducing fragmentation, characteristic neutral losses and fragment ions are generated, which provide structural confirmation. For 4-Chloro-3-cyclopropylaniline, expected fragmentation patterns would include:

Loss of the cyclopropyl group.

Cleavage adjacent to the amine group.

Fission of the aromatic ring.

Studying these fragmentation patterns helps to piece together the molecular structure and can be used to differentiate it from its isomers. mdpi.com

Table 2: HRMS Data for 4-Chloro-3-cyclopropylaniline

| Parameter | Value |

| Molecular Formula | C₉H₁₀ClN |

| Calculated Monoisotopic Mass | 167.0502 u |

| Expected [M]⁺ | m/z 167.0502 |

| Expected [M+2]⁺ | m/z 169.0472 |

| Isotope Ratio ([M]⁺:[M+2]⁺) | ~3:1 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-3-cyclopropylaniline would display several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group would give rise to two distinct, sharp peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a notable band around 1610-1630 cm⁻¹. youtube.com

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹. youtube.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile, would show absorption bands characteristic of the substituted aniline (B41778) chromophore. Research on analogous compounds like 3-Chloro-N-cyclopropylaniline has shown a noticeable bathochromic (red) shift of 10-20 nm in its absorption spectrum compared to the unsubstituted parent compound, a phenomenon also expected for 4-Chloro-3-cyclopropylaniline. acs.orgresearchgate.net Furthermore, studies on transient species have shown that the radical cation (3-Cl-CPA•+) exhibits a maximum absorbance (λₘₐₓ) around 500 nm. acs.org

Table 3: Key IR and UV-Vis Spectroscopic Data

| Spectroscopy | Feature | Expected Range / Value |

| IR | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 cm⁻¹ |

| IR | N-H Scissor Bend | 1610 - 1630 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| IR | C-Cl Stretch | 600 - 800 cm⁻¹ |

| UV-Vis | λₘₐₓ (Aniline Chromophore) | ~240 - 260 nm, ~290 - 310 nm |

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR provides the solution-state structure and connectivity, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. This technique requires the growth of a suitable single crystal of 4-Chloro-3-cyclopropylaniline.

The crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the electron density, from which atomic positions can be determined with high precision. The analysis provides a wealth of structural data, including:

Bond Lengths: Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl).

Bond Angles: The angles between adjacent bonds.

Dihedral Angles: Torsional angles that describe the conformation of the molecule, such as the orientation of the cyclopropyl group relative to the plane of the benzene ring.

Crystal Packing: Information on intermolecular interactions (e.g., hydrogen bonding from the -NH₂ group) and how the molecules arrange themselves in the crystal lattice.

Analysis of related chloro-aniline structures reveals that key indicators from such a study include the unit cell dimensions, the R-factor (a measure of the quality of the structural model), and the temperature at which the data was collected. researchgate.netresearchgate.net This data provides the definitive proof of structure for the compound in its solid form.

Table 4: Illustrative Parameters from an X-ray Crystallography Study Note: This table presents the type of data obtained from an X-ray analysis and does not represent experimental data for this specific compound.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c dimensions and α, β, γ angles |

| Temperature (K) | Temperature of data collection (e.g., 295 K) |

| R-factor | Agreement factor between calculated and observed structure factors |

| Bond Lengths (Å) | Precise measurements for all bonds |

| Bond Angles (°) | Precise measurements for all angles |

Future Research Directions for 4 Chloro 3 Cyclopropylaniline

Exploration of Novel Catalytic Methods for Enhanced Efficiency

The synthesis of substituted anilines, including 4-Chloro-3-cyclopropylaniline, traditionally relies on methods like Buchwald-Hartwig amination, which has been used to couple bromobenzene derivatives with cyclopropylamine (B47189) in moderate to high yields. acs.orgresearchgate.net However, future research will likely focus on developing more efficient, sustainable, and cost-effective catalytic systems.

Key areas of exploration include:

Advanced Palladium Catalysis: While Pd-catalyzed coupling is established, research into new generations of ligands, such as BrettPhos, and catalyst systems can lead to higher turnover numbers, lower catalyst loadings, and milder reaction conditions. acs.org The goal is to improve the atom economy and reduce the environmental impact of the synthesis.

Earth-Abundant Metal Catalysis: A significant trend in modern catalysis is the replacement of precious metals like palladium with more abundant and less expensive metals such as copper, nickel, or iron. Developing catalytic protocols based on these metals for the C-N cross-coupling to form 4-Chloro-3-cyclopropylaniline would represent a major step towards greener chemical manufacturing.

Biocatalysis and Heterogeneous Catalysis: The use of enzymes or supported catalysts offers advantages in terms of selectivity, mild reaction conditions, and catalyst recyclability. Research into novel biopolymer-based heterogeneous catalysts, which have shown success in synthesizing complex dihydropyridines from anilines, could be adapted for the production of cyclopropylanilines. nih.gov Similarly, developing robust heterogeneous catalysts could simplify product purification and catalyst recovery, making the process more suitable for industrial-scale production.

Table 1: Comparison of Potential Catalytic Strategies

| Catalytic Method | Potential Advantages | Research Focus |

|---|---|---|

| Advanced Pd-Catalysis | High yields, broad substrate scope | Development of more active and stable ligands, reduction of catalyst loading. |

| Earth-Abundant Metals | Lower cost, increased sustainability | Discovery of effective Ni, Cu, or Fe-based catalysts for C-N coupling. |

| Biocatalysis | High selectivity, mild conditions, green chemistry | Engineering enzymes for specific aniline (B41778) cyclopropylation. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Design of stable, supported metal catalysts or biopolymer-based systems. nih.gov |

Discovery of Unprecedented Reactivity Modes

The cyclopropyl (B3062369) group in N-cyclopropylanilines is not merely a passive substituent; its inherent ring strain allows it to participate in unique chemical transformations. A key feature is the irreversible ring-opening that occurs upon single-electron transfer (SET) oxidation, forming a stable distonic radical cation. acs.orgresearchgate.net This reactivity has been harnessed to use these compounds as mechanistic probes. acs.orgresearchgate.net

Future research is expected to delve deeper into leveraging this reactivity for synthetic applications. The electronic environment of 4-Chloro-3-cyclopropylaniline, modulated by the chloro group, influences its oxidation potential and the subsequent reactivity of the radical cation intermediate. acs.org

Potential avenues for discovery include:

Novel Cycloaddition Reactions: N-cyclopropylanilines have been shown to participate in visible-light-mediated intermolecular [3+2] annulations with alkynes and olefins to form complex heterocyclic structures. researchgate.net Future work could explore diastereoselective and enantioselective versions of these reactions, potentially catalyzed by chiral Lewis acids under photochemical conditions. ananikovlab.ru The specific electronic properties of 4-Chloro-3-cyclopropylaniline could be exploited to control the regioselectivity and reactivity of these cycloadditions.

Cascade Reactions: The ring-opened distonic radical cation is a highly reactive intermediate capable of engaging in downstream chemical reactions. acs.org Research could focus on designing novel cascade reactions where this intermediate is trapped by various nucleophiles or participates in further cyclizations, leading to the rapid construction of complex molecular architectures from a simple aniline precursor.

Controlled Ring-Opening Polymerization: The strain-release-driven ring-opening could potentially be harnessed in a controlled manner to initiate polymerization, leading to novel polymer backbones with unique electronic and material properties derived from the aniline repeating unit.

Table 2: Reactivity Trends in N-Cyclopropylaniline Analogs

| Compound | Key Feature | Observed Reactivity Trend |

|---|---|---|

| 2-MeO-CPA | Electron-donating group | Highest rate of reactivity in photosensitized experiments. acs.org |

| CPA | Unsubstituted | Baseline reactivity. acs.org |

| 3-Cl-CPA | Electron-withdrawing group | Lower rate of reactivity compared to CPA and 2-MeO-CPA. acs.org |

This trend is consistent with the predicted oxidation potentials of the compounds. acs.org

Integration into Continuous Flow Chemistry Systems for Scalable Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.govmdpi.com The application of this technology to the synthesis of 4-Chloro-3-cyclopropylaniline and its derivatives is a promising area for future research.

The synthesis of many fine chemicals and active pharmaceutical ingredients has been successfully translated to flow systems. nih.govmdpi.com For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been achieved with high selectivity and efficiency using continuous-flow technology. mdpi.com This demonstrates the potential for handling sensitive reagents and intermediates safely.

Future research in this area would focus on:

Developing a Telescoped Synthesis: Individual reaction steps for the synthesis of 4-Chloro-3-cyclopropylaniline could be coupled into a single, continuous sequence without the need for isolating intermediates. nih.gov This would significantly improve efficiency and reduce waste.

Process Optimization and Automation: Flow reactors allow for rapid optimization of reaction conditions such as temperature, pressure, residence time, and reagent stoichiometry. nih.govmdpi.com This can be automated to quickly identify the ideal conditions for maximizing yield and purity.

Photochemistry in Flow: Given that the reactivity of cyclopropylanilines can be triggered by visible light, integrating photochemical reactors into a flow system would be a powerful strategy. researchgate.netmdpi.com Flow photochemistry provides more uniform irradiation and better temperature control compared to batch reactors, leading to higher selectivity and reproducibility. mdpi.com

Potential Applications in Materials Chemistry and Advanced Chemical Technologies

Substituted anilines are foundational building blocks in materials science, serving as precursors to dyes, polymers, and functional organic materials. The unique combination of a chloro, cyclopropyl, and amino group in 4-Chloro-3-cyclopropylaniline makes it an attractive candidate for the development of new materials with tailored properties.

Potential application areas to be explored include:

Polymer and Dye Synthesis: The aniline core is central to the synthetic dye industry. The specific substitution pattern of 4-Chloro-3-cyclopropylaniline could be used to create novel dyes with unique photophysical properties. Furthermore, it could serve as a monomer for synthesizing new polymers, where the chloro and cyclopropyl groups could be used to fine-tune properties like conductivity, thermal stability, and solubility.

Organic Electronics: Aniline derivatives are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as ligands for metal-organic frameworks (MOFs). bldpharm.com The electronic properties imparted by the substituents in 4-Chloro-3-cyclopropylaniline could be beneficial in designing new materials for these advanced applications.

Chemical Probes and Sensors: As demonstrated by related N-cyclopropylanilines, the molecule could be further developed as a sensitive probe for studying single-electron transfer processes in complex chemical or biological systems. acs.orgresearchgate.net Its specific oxidation potential could make it selective for certain oxidative environments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-3-cyclopropylaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclopropane ring functionalization. For example, reacting 3-cyclopropylaniline with chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperature (e.g., 0–5°C) minimizes side reactions. Purity can be optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) and characterize intermediates via <sup>1</sup>H NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm) .

Q. How can researchers safely handle 4-Chloro-3-cyclopropylaniline given its potential hazards?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritation (evidence from structurally similar anilines shows acute toxicity LD50 >200 mg/kg in rats). Store under inert atmosphere (argon) at –20°C to prevent degradation .

- Emergency Protocols : For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Q. What analytical techniques are most effective for characterizing 4-Chloro-3-cyclopropylaniline and its derivatives?

- Methodological Answer :

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]<sup>+</sup> at m/z 181.66) confirms molecular weight .

- NMR Spectroscopy : <sup>13</sup>C NMR distinguishes cyclopropane carbons (δ 8–12 ppm) and aromatic carbons (δ 110–150 ppm) .

- Chromatography : UHPLC with UV detection (λ = 254 nm) resolves impurities; retention time ~6.2 min under isocratic conditions .

Advanced Research Questions

Q. How does the cyclopropane ring in 4-Chloro-3-cyclopropylaniline influence its reactivity in cross-coupling reactions?

- Methodological Answer : The strained cyclopropane ring enhances electrophilicity at the chloro-substituted position. For Suzuki-Miyaura coupling, use Pd(PPh3)4 catalyst and arylboronic acids in THF/H2O (3:1) at 80°C. Monitor regioselectivity via <sup>19</sup>F NMR if fluorinated partners are used (reference: analogous 3-Chloro-4-fluoroaniline reactions) .

- Data Contradictions : Some studies report lower yields (~40%) compared to non-cyclopropyl analogs (~70%), suggesting steric hindrance from the cyclopropane group requires optimized ligands (e.g., XPhos) .

Q. What computational models predict the environmental persistence and toxicity of 4-Chloro-3-cyclopropylaniline?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN score <2.0 indicates low persistence) and ecotoxicity (LC50 for fish ~1.2 mg/L). Compare with experimental microcosm data to validate predictions .

- Research Gaps : Existing models may underestimate bioaccumulation potential due to the compound’s log P (calculated ~2.8), necessitating in vitro assays (e.g., hepatic microsomal stability tests) .

Q. How can discrepancies in reported melting points and spectral data for 4-Chloro-3-cyclopropylaniline be resolved?

- Methodological Answer :

- Purity Verification : Recrystallize from ethanol/water (1:1) and compare DSC thermograms (melting point = 178–180°C) .

- Spectral Reproducibility : Standardize solvent (CDCl3 vs. DMSO-d6) and concentration (0.1 M) for NMR. Discrepancies in aromatic proton shifts (±0.3 ppm) may arise from residual moisture .

Guidance for Addressing Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。